

1-Iodo-2-methylbutane structural isomers and nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Iodo-2-methylbutane**

Cat. No.: **B3029301**

[Get Quote](#)

An In-depth Technical Guide to the Structural Isomers and Nomenclature of **1-Iodo-2-methylbutane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-methylbutane and its isomers, belonging to the class of iodoalkanes, are valuable compounds in organic synthesis and hold potential in the field of medicinal chemistry. Their utility stems from the reactivity of the carbon-iodine bond, which makes them effective alkylating agents and versatile intermediates in the synthesis of more complex molecules.^[1] This guide provides a comprehensive overview of the structural isomers of **1-iodo-2-methylbutane**, their systematic IUPAC nomenclature, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores their relevance in drug development, particularly concerning their role as synthetic building blocks and their potential biological activities.

Structural Isomers and Nomenclature

The molecular formula for **1-iodo-2-methylbutane** is $C_5H_{11}I$. There are eight constitutional (structural) isomers for this formula, arising from different carbon skeletons and varied positions of the iodine atom. Some of these constitutional isomers also exhibit stereoisomerism, leading to a greater number of distinct chemical entities.

The parent alkane skeletons for $C_5H_{11}I$ are pentane, 2-methylbutane, and 2,2-dimethylpropane.

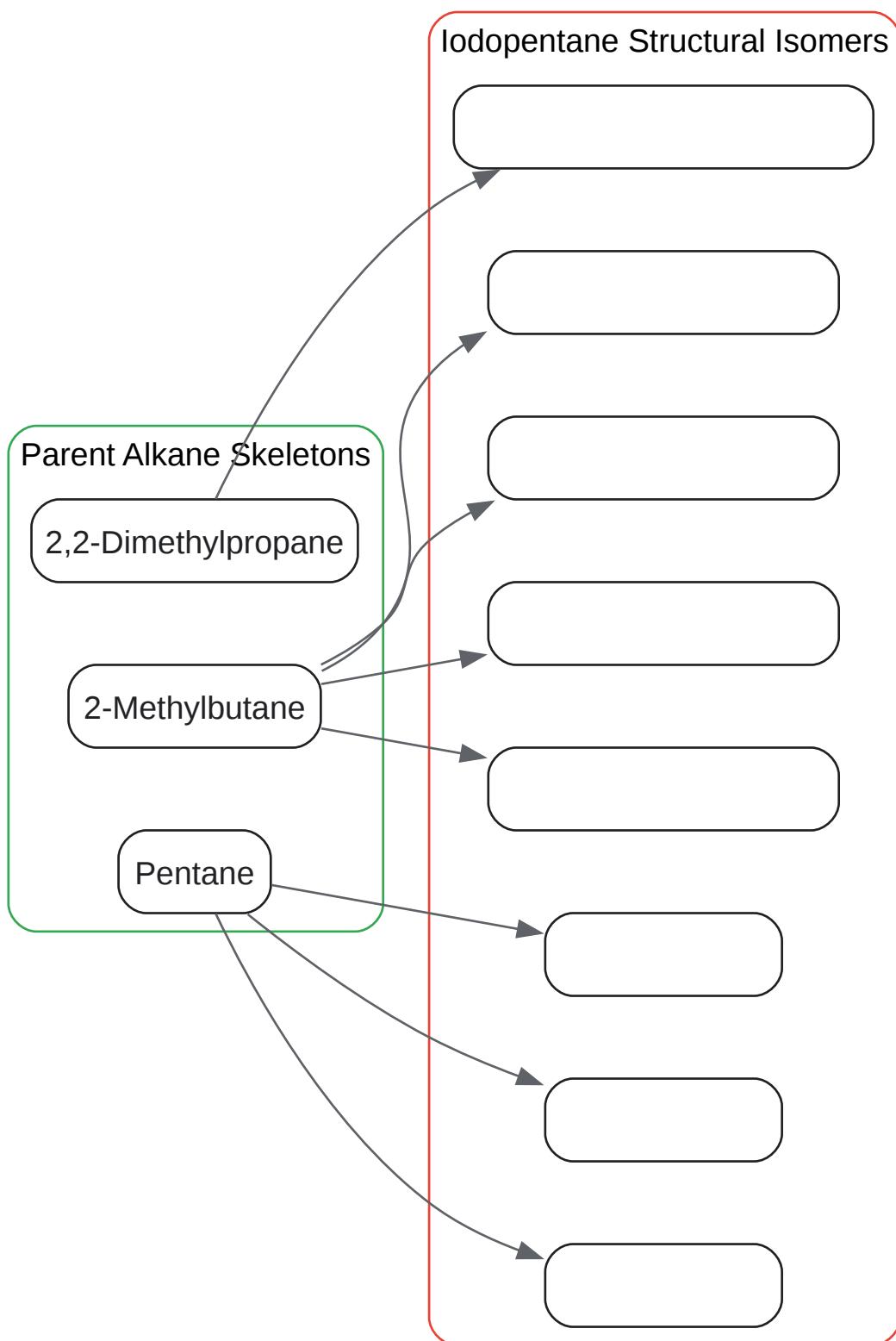
The possible points of iodination on these skeletons give rise to the following isomers:

- From the pentane skeleton:

- 1-iodopentane
- 2-iodopentane (chiral)
- 3-iodopentane

- From the 2-methylbutane skeleton:

- 1-iodo-2-methylbutane** (chiral)
- 2-iodo-2-methylbutane
- 2-iodo-3-methylbutane (chiral)
- 1-iodo-3-methylbutane


- From the 2,2-dimethylpropane skeleton:

- 1-iodo-2,2-dimethylpropane

The isomers with a chiral center can exist as a pair of enantiomers, (R) and (S). For instance, **1-iodo-2-methylbutane** exists as (R)-**1-iodo-2-methylbutane** and (S)-**1-iodo-2-methylbutane**.

Visualizing Isomeric Relationships

The relationship between the carbon skeletons and the resulting iodoalkane isomers can be visualized as follows:

[Click to download full resolution via product page](#)

Isomeric relationships of iodopentanes based on their parent alkane skeletons.

Physicochemical Data

The following table summarizes key physicochemical properties of the structural isomers of **1-iodo-2-methylbutane**. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the structure-activity relationships.

IUPAC Name	CAS Number	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n ₂₀ /D)
1-Iodopentane	628-17-1	198.05	155	1.517	1.495
2-Iodopentane	637-97-8	198.05	146.6	1.52	1.497
3-Iodopentane	1809-05-8	198.05	~147-148	~1.5	~1.496
1-Iodo-2-methylbutane	616-14-8	198.05	148	1.524	1.498
2-Iodo-2-methylbutane	594-38-7	198.05	126.2	1.524	1.498
2-Iodo-3-methylbutane	18295-27-7	198.05	~146 (est.)	1.52 (est.)	1.490
1-Iodo-3-methylbutane	541-28-6	198.05	149	1.497	1.492
1-Iodo-2,2-dimethylpropylane	15501-33-4	198.05	126	1.494	1.489

Experimental Protocols for Synthesis

The synthesis of iodoalkanes can be achieved through various methods, most commonly via the substitution of a hydroxyl or another halogen group. Below are detailed protocols for the synthesis of representative isomers.

General Synthesis of Primary Iodoalkanes from Alcohols (e.g., 1-Iodo-2-methylbutane)

This protocol is based on the Appel reaction, which converts an alcohol to an alkyl iodide using triphenylphosphine and iodine.[\[2\]](#)

Materials:

- 2-Methyl-1-butanol
- Triphenylphosphine (PPh_3)
- Iodine (I_2)
- Imidazole
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1-butanol (1 equivalent) and imidazole (1.2 equivalents) in anhydrous DCM.
- To this solution, add triphenylphosphine (1.2 equivalents) in portions, keeping the temperature below 30 °C.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of iodine (1.2 equivalents) in DCM to the reaction mixture. The reaction is exothermic and the color will change from dark brown to a pale yellow upon completion.

- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution to remove any unreacted iodine.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure **1-iodo-2-methylbutane**.

General Synthesis via Finkelstein Reaction (e.g., 1-Iodo-3-methylbutane)

The Finkelstein reaction is a classic method for preparing alkyl iodides from alkyl chlorides or bromides.^{[3][4]}

Materials:

- 1-Bromo-3-methylbutane
- Sodium iodide (NaI)
- Acetone, anhydrous
- Diethyl ether

Procedure:

- In a round-bottom flask fitted with a reflux condenser, dissolve 1-bromo-3-methylbutane (1 equivalent) in anhydrous acetone.
- Add sodium iodide (1.5 equivalents) to the solution.

- Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.
- After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.
- Evaporate the acetone from the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash with water and saturated aqueous sodium thiosulfate solution to remove any remaining iodine.
- Dry the ethereal solution over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the ether by distillation.
- The resulting crude 1-iodo-3-methylbutane can be purified by vacuum distillation.[\[3\]](#)

Synthesis of Tertiary Iodoalkanes from Alcohols (e.g., 2-Iodo-2-methylbutane)

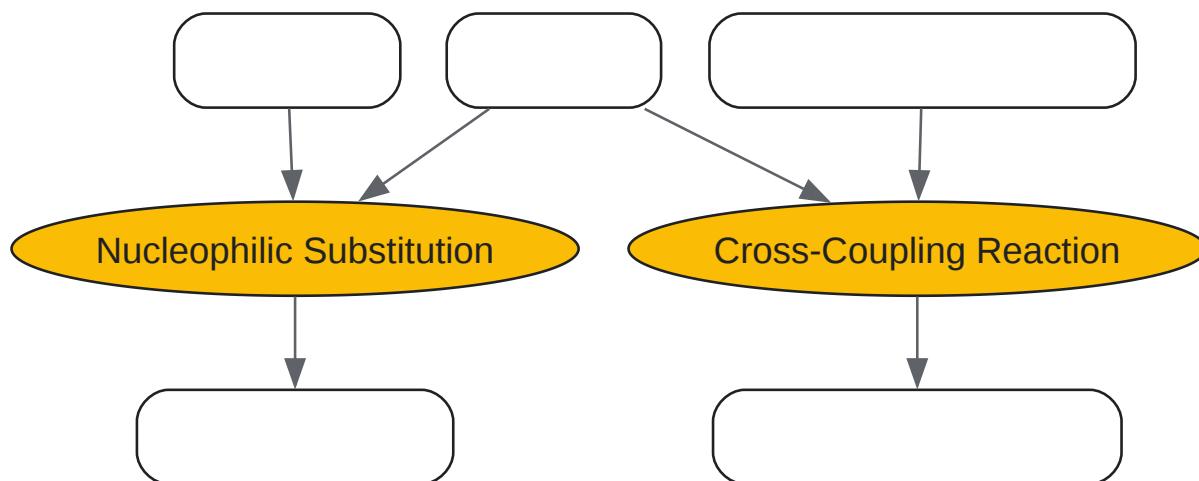
Tertiary alcohols can be converted to tertiary iodides using hydroiodic acid. This reaction proceeds via an $\text{S}_{\text{n}}1$ mechanism.

Materials:

- 2-Methyl-2-butanol (tert-amyl alcohol)
- Concentrated hydroiodic acid (HI)
- Sodium bicarbonate (NaHCO_3) solution, saturated
- Brine
- Anhydrous calcium chloride (CaCl_2)

Procedure:

- In a separatory funnel, combine 2-methyl-2-butanol (1 equivalent) and cold, concentrated hydroiodic acid (2 equivalents).

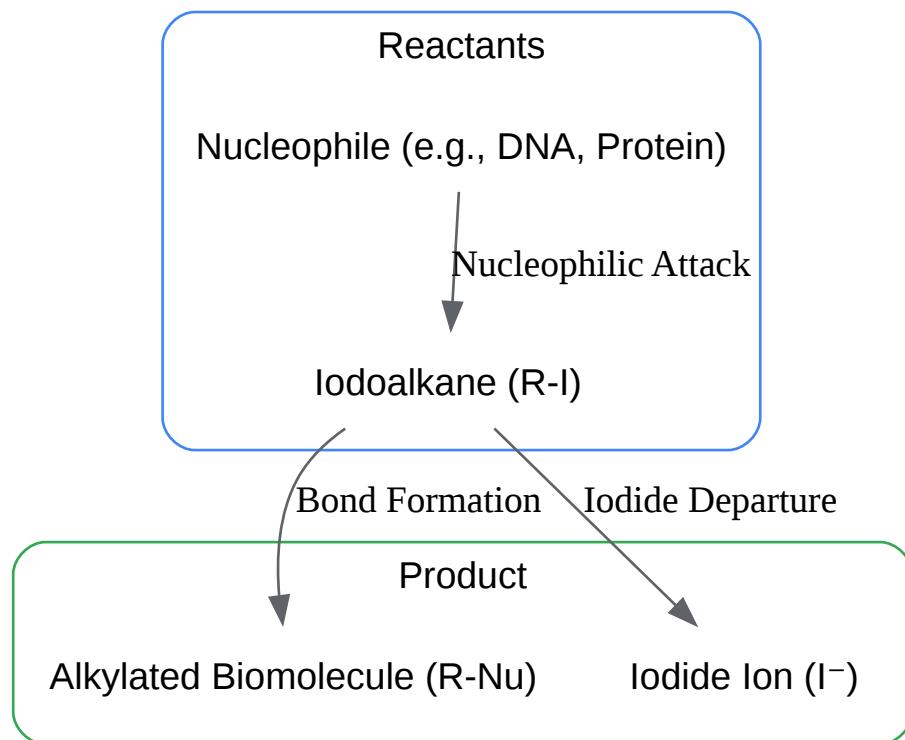

- Shake the funnel for 10-15 minutes, periodically venting to release any pressure.
- Allow the layers to separate. The upper layer is the organic product.
- Carefully drain and discard the lower aqueous layer.
- Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
- Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it with anhydrous calcium chloride.
- Decant the dried liquid into a distillation apparatus and purify by simple distillation to obtain 2-iodo-2-methylbutane.

Relevance in Drug Development and Signaling Pathways

Iodoalkanes, including the isomers of **1-iodo-2-methylbutane**, are important in drug development primarily as versatile synthetic intermediates and as potential alkylating agents.

Role as Synthetic Intermediates

The carbon-iodine bond is relatively weak and iodine is an excellent leaving group, making iodoalkanes highly reactive in nucleophilic substitution and cross-coupling reactions.^[5] This reactivity is harnessed in medicinal chemistry to introduce alkyl fragments into more complex molecules, which is a key step in the synthesis of many pharmaceutical agents.^{[6][7]} For example, they can be used in Suzuki, Stille, and other cross-coupling reactions to form new carbon-carbon bonds, a fundamental transformation in the construction of drug scaffolds.^[5]


[Click to download full resolution via product page](#)

Synthetic utility of iodoalkanes in drug development.

Potential as Bioactive Agents and Alkylating Activity

As alkylating agents, iodoalkanes have the potential to react with nucleophilic biomolecules such as DNA and proteins.^[1] This reactivity is the basis for the cytotoxic effects of some anticancer and antimicrobial agents. While simple iodoalkanes like the isomers of **1-iodo-2-methylbutane** are generally too reactive and non-specific for direct therapeutic use, they serve as important models for understanding the mechanisms of more complex alkylating drugs.

The general mechanism of action for an iodoalkane as an alkylating agent involves a nucleophilic attack on the carbon atom bearing the iodine, leading to the displacement of the iodide ion and the formation of a new covalent bond between the alkyl group and the nucleophile.

[Click to download full resolution via product page](#)

General mechanism of alkylation by an iodoalkane.

It is important to note that the biological activity and potential toxicity of these compounds are directly related to their reactivity and steric hindrance, which vary among the different isomers. For instance, primary iodoalkanes are more susceptible to S_N2 reactions, while tertiary isomers may favor S_N1 pathways or elimination reactions.^[1]

Conclusion

The structural isomers of **1-iodo-2-methylbutane** represent a diverse set of compounds with distinct physicochemical properties and reactivities. A thorough understanding of their nomenclature, properties, and synthetic routes is essential for their effective application in organic synthesis. While their direct role in modulating specific signaling pathways is not well-defined, their utility as reactive intermediates in the construction of complex, biologically active molecules is of significant importance to the drug development community. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodo-3-methylbutane | 18295-27-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Iodo-3-methylbutane | 541-28-6 [chemicalbook.com]
- 4. Iodine compounds - Wikipedia [en.wikipedia.org]
- 5. 3-Iodopentane (C5H11I)|Building Block [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]
- To cite this document: BenchChem. [1-Iodo-2-methylbutane structural isomers and nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029301#1-iodo-2-methylbutane-structural-isomers-and-nomenclature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com